

stability of [Sar9, Met(O2)11]-Substance P at room temperature

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Compound of Interest

Compound Name: substance P, Sar(9)-Met(O2)(11)-

Cat. No.: B550187

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Technical Support Center: [Sar9, Met(O2)11]-Substance P

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective NK1 receptor agonist, [Sar9, Met(O2)11]-Substance P.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized [Sar9, Met(O2)11]-Substance P powder?

A1: For long-term storage, the lyophilized powder should be stored in a sealed container, protected from moisture. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.^{[1][2][3]}

Q2: What are the recommended storage conditions for [Sar9, Met(O2)11]-Substance P once it is dissolved in a solvent?

A2: Once dissolved, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.^{[1][3]} The stock solution should be stored in a sealed container, away from moisture. For storage, -20°C is suitable for up to one month, while -80°C is recommended for up to six months.^{[1][2][3]}

Q3: Can I store [Sar9, Met(O2)11]-Substance P at room temperature?

A3: While the product may be shipped at room temperature for short durations in the continental US, it is not recommended for storage.^{[1][3]} For optimal stability and to prevent degradation, adherence to the recommended storage temperatures of -20°C or -80°C is critical.

Q4: What solvent should I use to dissolve [Sar9,Met(O2)11]-Substance P?

A4: [Sar9,Met(O2)11]-Substance P is soluble in water to a concentration of at least 1 mg/mL.^{[4][5]} For concentrations as high as 100 mg/mL in water, the use of an ultrasonic bath may be necessary to aid dissolution.^{[1][3]} If using water as the solvent for a stock solution, it is recommended to filter and sterilize it through a 0.22 µm filter before use.^[1]

Q5: What are the primary degradation pathways for peptides like [Sar9,Met(O2)11]-Substance P?

A5: While specific degradation pathways for [Sar9,Met(O2)11]-Substance P are not detailed in the provided search results, peptides, in general, are susceptible to several degradation pathways, especially in solution. These include oxidation (particularly of the methionine sulfoxide residue), deamidation (of glutamine residues), and hydrolysis of the peptide backbone. The presence of the methionine sulfoxide ([Met(O2)11]) in this specific peptide indicates the methionine residue is already oxidized.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of [Sar9,Met(O2)11]-Substance P in experimental settings.

Issue	Potential Cause	Troubleshooting Steps
Reduced or no biological activity	Peptide degradation due to improper storage.	1. Confirm that the peptide has been stored at the recommended temperature (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by preparing and using aliquots. 3. If the peptide was stored at room temperature for an extended period, it has likely degraded.
Inaccurate peptide concentration.	1. Re-verify the calculations for the stock solution preparation. 2. Ensure the lyophilized powder was fully dissolved. The use of an ultrasonic bath may be necessary. [1] [3]	
Peptide precipitates out of solution	pH of the solution is near the isoelectric point (pI) of the peptide.	1. Determine the pI of the peptide. 2. Adjust the buffer pH to be at least 2 units away from the pI to improve solubility. [6]
High peptide concentration.	1. If possible, work with a lower concentration of the peptide. 2. Consider the use of solubility-enhancing excipients if a high concentration is necessary. [6]	
Buffer incompatibility.	1. Test a range of buffers (e.g., acetate, phosphate, citrate) to find the one that offers the best solubility. [6]	
Inconsistent experimental results	Instability of the peptide in the experimental buffer or media.	1. Perform a stability study of the peptide in your specific experimental buffer at the working temperature. 2.

Minimize the time the peptide is kept in solution at room temperature or 37°C before use.

Quantitative Data on Storage

While specific data on the degradation rate of [Sar9, Met(O2)11]-Substance P at room temperature is not available, the following table summarizes the manufacturer's recommended storage conditions to ensure stability.

Form	Storage Temperature	Duration
Lyophilized Powder	-20°C	1 year[1][3]
	-80°C	2 years[1][2][3]
In Solvent	-20°C	1 month[1][2][3]
	-80°C	6 months[1][2][3]

Experimental Protocols

Protocol 1: General Peptide Stability Assessment using RP-HPLC

This protocol provides a general method for assessing the stability of [Sar9, Met(O2)11]-Substance P in a specific buffer.

1. Materials and Reagents:

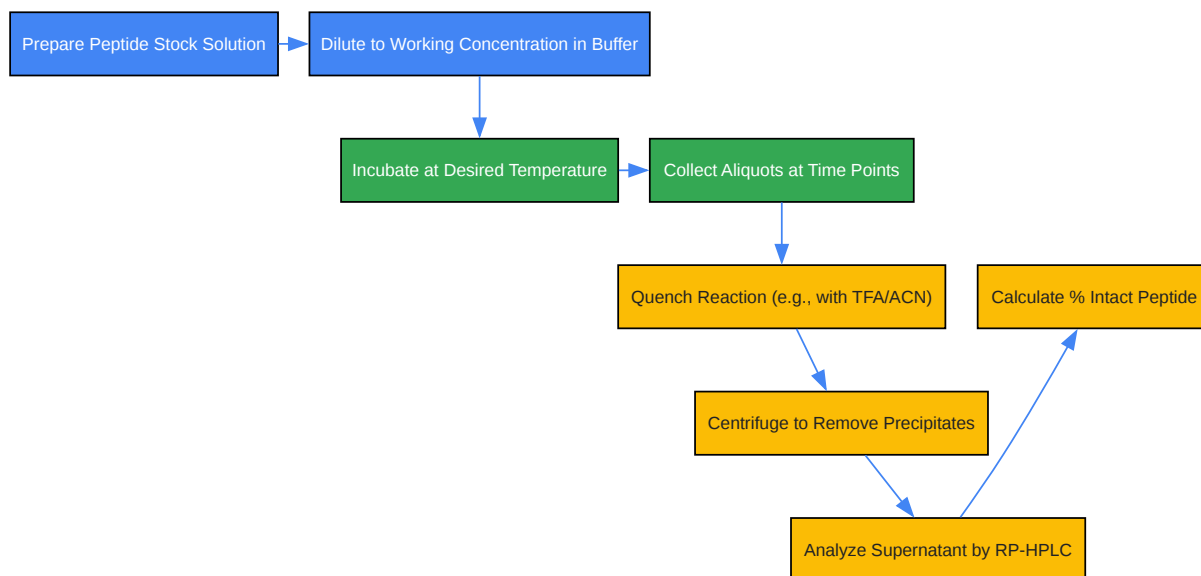
- [Sar9, Met(O2)11]-Substance P (lyophilized powder)
- Selected buffer for the experiment (e.g., phosphate-buffered saline, pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic Acid (TFA), HPLC grade

- Water, HPLC grade
- Incubator or water bath
- RP-HPLC system with a C18 column

2. Procedure:

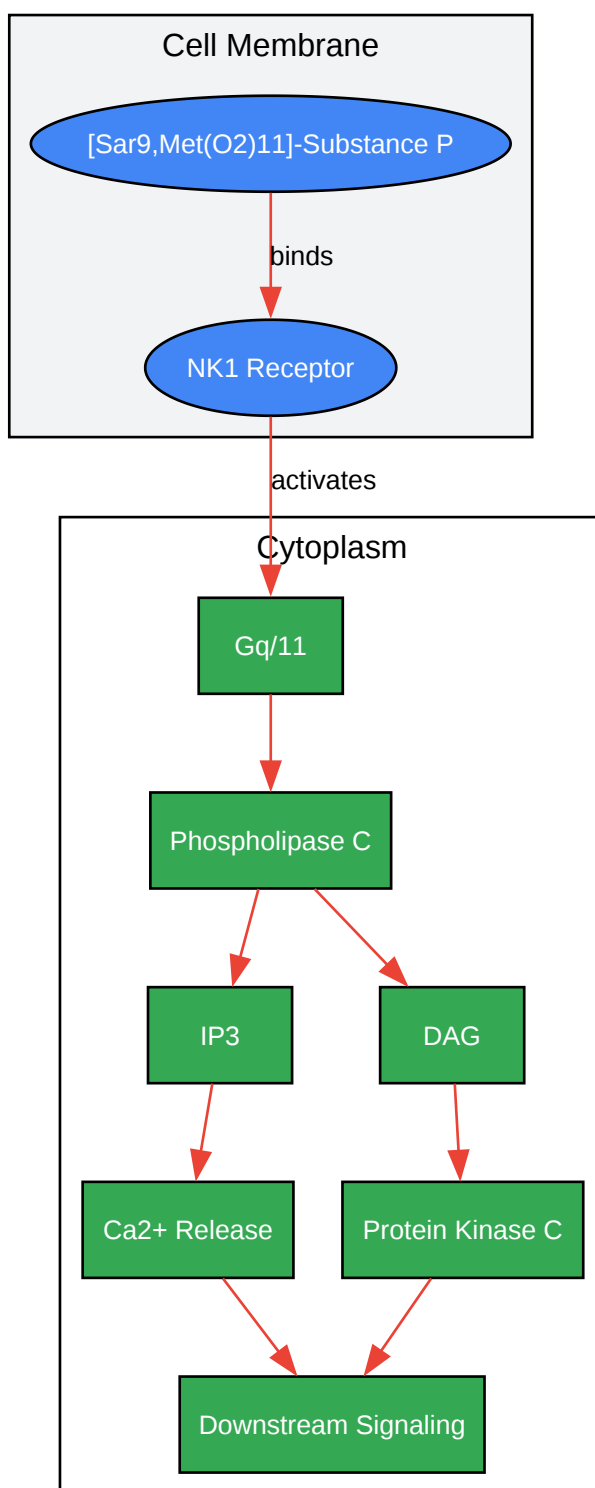
- **Stock Solution Preparation:** Prepare a stock solution of [Sar9, Met(O2)11]-Substance P in an appropriate solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
- **Sample Preparation:** Dilute the stock solution with the chosen experimental buffer to the final working concentration.
- **Incubation:** Incubate the samples at the desired temperature (e.g., room temperature or 37°C).
- **Time-Point Analysis:** At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
- **Sample Quenching (if necessary):** Stop potential enzymatic degradation by adding a precipitating agent like 1% TFA in ACN.[\[7\]](#)
- **Centrifugation:** Centrifuge the samples to pellet any precipitated proteins.[\[7\]](#)
- **RP-HPLC Analysis:** Analyze the supernatant by RP-HPLC. A typical mobile phase could be:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in ACN
 - Use a gradient elution to separate the intact peptide from any degradation products.
- **Data Analysis:** Determine the peak area of the intact peptide at each time point. Calculate the percentage of the remaining intact peptide relative to the time 0 sample. Plot the percentage of intact peptide versus time to determine the degradation rate.

Visualizations



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Caption: Experimental workflow for assessing peptide stability.



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Caption: Simplified NK1 receptor signaling pathway.

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